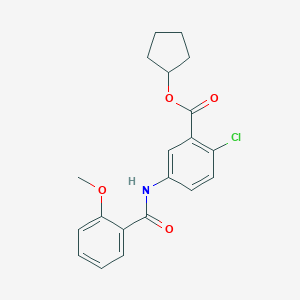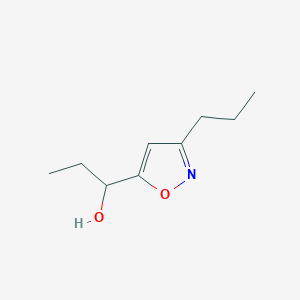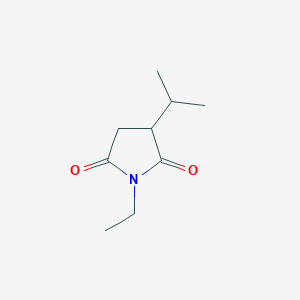
2,3-Difluoro-4-methoxyphenylboronic acid
Descripción general
Descripción
2,3-Difluoro-4-methoxyphenylboronic acid is a chemical compound with applications in organic synthesis and materials science. Its molecular structure, characterized by the presence of fluorine and methoxy groups attached to a phenylboronic acid moiety, contributes to its unique chemical and physical properties. This compound is involved in various chemical reactions, serving as a valuable building block in the synthesis of complex molecules.
Synthesis Analysis
The synthesis of 2,3-difluoro-4-methoxyphenylboronic acid involves the palladium-catalyzed cross-coupling reactions of arylboronic acids with aryl halides, employing lithiation ortho to a 1,2-difluoroaromatic unit to access 2,3-difluoroarylboronic acids. This method offers a straightforward approach to synthesizing 2,3-difluoro-substituted phenylboronic acids, including 2,3-difluoro-4-methoxyphenylboronic acid, with high purity and yield (Gray, Hird, Lacey, & Toyne, 1989).
Molecular Structure Analysis
The molecular structure of 2,3-difluoro-4-methoxyphenylboronic acid is characterized by the presence of difluoro and methoxy substituents on the phenyl ring, which significantly influence its electronic properties and reactivity. Crystallographic studies provide insights into the compound's molecular geometry, showing how these substituents affect the bond angles and lengths within the molecule. The structure is determined by X-ray crystallography, revealing the arrangement of atoms and the compound's solid-state conformation (Li, Shen, & Zhang, 2015).
Chemical Reactions and Properties
2,3-Difluoro-4-methoxyphenylboronic acid participates in various chemical reactions, including Suzuki-Miyaura cross-coupling, which is widely used in organic synthesis to form carbon-carbon bonds. Its boronic acid group reacts with halide-containing compounds in the presence of a palladium catalyst, leading to the formation of biaryl compounds. This reaction showcases the compound's utility in constructing complex molecular structures (Ueda, Ueno, Suyama, & Ryu, 2016).
Physical Properties Analysis
The physical properties of 2,3-difluoro-4-methoxyphenylboronic acid, such as melting point, boiling point, and solubility, are influenced by its molecular structure. The presence of fluorine atoms increases its thermal stability and alters its solubility in organic solvents. These properties are crucial for its handling and application in various chemical reactions.
Chemical Properties Analysis
The chemical properties of 2,3-difluoro-4-methoxyphenylboronic acid, including acidity, reactivity, and stability, are significantly affected by the electron-withdrawing fluorine atoms and the electron-donating methoxy group. These substituents enhance the compound's ability to participate in chemical reactions, making it a versatile reagent in organic synthesis. Its stability against protodeboronation and its reactivity in cross-coupling reactions are notable characteristics (Gozdalik, Marek, Madura, Gierczyk, Popenda, Schroeder, Adamczyk-Woźniak, & Sporzyński, 2019).
Aplicaciones Científicas De Investigación
2,3-Difluoro-4-methoxyphenylboronic Acid is a chemical compound with the molecular formula C7H7BF2O3 . It is a solid substance at 20°C and has a molecular weight of 187.94 . This compound is used in various scientific fields, particularly in organic synthesis .
One of the main applications of 2,3-Difluoro-4-methoxyphenylboronic Acid is in the Suzuki-Miyaura Cross Coupling Reaction . This reaction is a type of palladium-catalyzed cross coupling reaction, used to synthesize biaryl compounds, an important class of compounds in organic chemistry .
In addition, this compound is also used as a building block in the synthesis of Fluorinated Building Blocks . Fluorinated compounds have several applications in the pharmaceutical and agrochemical industries due to their unique properties .
-
Suzuki–Miyaura Coupling Reaction
- Field: Organic Chemistry
- Application: This compound is used in the Suzuki–Miyaura coupling reaction, a type of palladium-catalyzed cross coupling reaction .
- Method: The reaction involves the use of a palladium catalyst to couple boronic acids with organic halides .
- Outcome: The result is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many complex organic compounds .
-
Synthesis of Fluorinated Building Blocks
- Field: Pharmaceutical and Agrochemical Industries
- Application: This compound is used as a building block in the synthesis of fluorinated compounds .
- Method: The specific methods of synthesis would depend on the specific fluorinated compound being synthesized .
- Outcome: Fluorinated compounds have several applications in the pharmaceutical and agrochemical industries due to their unique properties .
-
Copper-Catalyzed Trifluoromethylthiolation of Boronic Acids
- Field: Organic Chemistry
- Application: This compound can be used as a substrate in the study of copper-catalyzed trifluoromethylthiolation of boronic acids .
- Method: The specific method would involve the use of a copper catalyst to facilitate the trifluoromethylthiolation reaction .
- Outcome: The outcome of this reaction would be the formation of a new carbon-sulfur bond .
- Synthesis of Novel Liquid Crystalline Fluorobiphenylcyclohexenes and Difluoroterphenyls
Safety And Hazards
Propiedades
IUPAC Name |
(2,3-difluoro-4-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O3/c1-13-5-3-2-4(8(11)12)6(9)7(5)10/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWYFMBSFSTYGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OC)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648598 | |
| Record name | (2,3-Difluoro-4-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Difluoro-4-methoxyphenylboronic acid | |
CAS RN |
170981-41-6 | |
| Record name | (2,3-Difluoro-4-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Difluoro-4-methoxybenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-Ethylisoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B62535.png)

![1H-Furo[3,4-f]benzimidazole-5,7-dione](/img/structure/B62543.png)

![1-Cyclopentyl-3-ethyl-1,4,5,6-tetrahydro-7H-pyrazolo[3,4-C]pyridin-7-one](/img/structure/B62545.png)
![1-[2-(4-Methoxyphenyl)-4-phenyl-1,5,7,9-tetrazabicyclo[4.3.0]nona-3,5,7-trien-8-YL]pyrrolidine-2,5-dione](/img/structure/B62546.png)
![Cyclohexane, 2-fluoro-4-methyl-1-(1-methylethyl)-, [1R-(1alpha,2beta,4beta)]-(9CI)](/img/structure/B62548.png)


